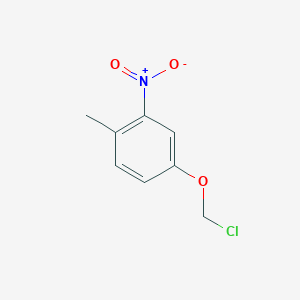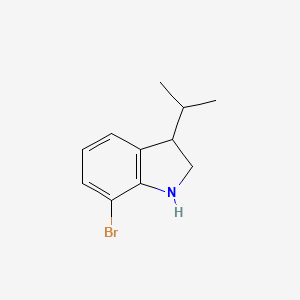
1-Bromo-2-(3-chloro-2-methylpropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(3-chloro-2-methylpropyl)benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom at the first position and a 3-chloro-2-methylpropyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-chloro-2-methylpropyl)benzene can be synthesized through a multi-step process involving the following key steps:
Bromination of Benzene: Benzene is first brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to form bromobenzene.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions: 1-Bromo-2-(3-chloro-2-methylpropyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxide, or amines in polar solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of Lewis acids for halogenation.
Major Products Formed:
Nucleophilic Substitution: Products include 1-hydroxy-2-(3-chloro-2-methylpropyl)benzene, 1-alkoxy-2-(3-chloro-2-methylpropyl)benzene, and 1-amino-2-(3-chloro-2-methylpropyl)benzene.
Electrophilic Aromatic Substitution: Products include 1-bromo-2-(3-chloro-2-methylpropyl)-4-nitrobenzene, 1-bromo-2-(3-chloro-2-methylpropyl)-4-sulfonic acid, and 1,4-dibromo-2-(3-chloro-2-methylpropyl)benzene.
科学的研究の応用
1-Bromo-2-(3-chloro-2-methylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-2-(3-chloro-2-methylpropyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine and chlorine atoms in the compound can participate in halogen bonding, while the benzene ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
1-Bromo-2-chlorobenzene: Similar structure but lacks the 3-chloro-2-methylpropyl group.
1-Bromo-2-methylbenzene: Similar structure but lacks the 3-chloro group.
1-Bromo-3-(3-chloro-2-methylpropyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness: 1-Bromo-2-(3-chloro-2-methylpropyl)benzene is unique due to the presence of both bromine and chlorine atoms along with a 3-chloro-2-methylpropyl group
特性
分子式 |
C10H12BrCl |
|---|---|
分子量 |
247.56 g/mol |
IUPAC名 |
1-bromo-2-(3-chloro-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12BrCl/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8H,6-7H2,1H3 |
InChIキー |
MGLOEBHETQRAIQ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)
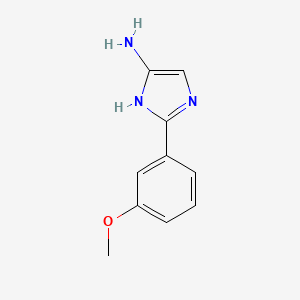
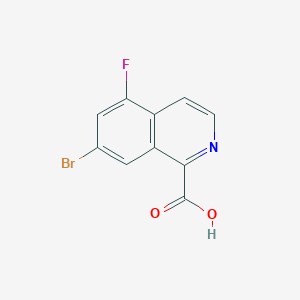


![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)
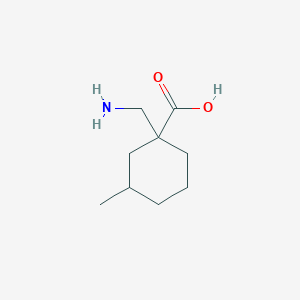


![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)
